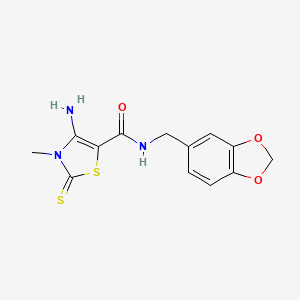![molecular formula C20H24N2O3S B12135739 Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate](/img/structure/B12135739.png)
Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-Phenyl-2-[(2-Piperidinoacetyl)amino]-3-thiophencarboxylat ist eine komplexe organische Verbindung, die einen Thiophenring, eine Piperidin-Einheit und eine Ester-Funktionsgruppe aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-5-Phenyl-2-[(2-Piperidinoacetyl)amino]-3-thiophencarboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiophenrings: Der Thiophenring kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Piperidin-Einheit: Der Piperidinring wird durch nucleophile Substitutionsreaktionen eingeführt, häufig unter Verwendung von Piperidin und einer geeigneten Abgangsgruppe.
Veresterung: Die Ester-Funktionsgruppe wird durch Reaktion einer Carbonsäure mit einem Alkohol in Gegenwart eines Katalysators wie Schwefelsäure oder Salzsäure gebildet.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die gewünschte Reinheit zu erreichen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.
Esterification: The ester functional group is formed through the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-5-Phenyl-2-[(2-Piperidinoacetyl)amino]-3-thiophencarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiophenring kann zu Sulfoxiden oder Sulfonen oxidiert werden, indem Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet werden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden, indem Reduktionsmittel wie Lithiumaluminiumhydrid verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Alkylhalogenide, Säurechloride.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Ethyl-5-Phenyl-2-[(2-Piperidinoacetyl)amino]-3-thiophencarboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird für sein Potenzial als Pharmakophor in der Wirkstoffentwicklung untersucht, insbesondere für seine Wechselwirkungen mit biologischen Zielstrukturen.
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle.
Materialwissenschaften: Seine einzigartigen strukturellen Merkmale machen es zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-5-Phenyl-2-[(2-Piperidinoacetyl)amino]-3-thiophencarboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Piperidin-Einheit kann mit aktiven Zentren interagieren, während der Thiophenring an π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität des Ziels modulieren und zu verschiedenen biologischen Effekten führen.
Wirkmechanismus
The mechanism of action of Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-3-Amino-5-phenyl-2-thiophencarboxylat: Ähnliche Struktur, aber ohne die Piperidin-Einheit.
N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide: Enthält eine Piperidin-Einheit, hat aber eine andere Kernstruktur.
Einzigartigkeit
Ethyl-5-Phenyl-2-[(2-Piperidinoacetyl)amino]-3-thiophencarboxylat ist einzigartig aufgrund der Kombination seines Thiophenrings, der Piperidin-Einheit und der Ester-Funktionsgruppe. Diese Kombination verleiht ihm spezifische chemische und biologische Eigenschaften, die in ähnlichen Verbindungen nicht vorhanden sind.
Eigenschaften
Molekularformel |
C20H24N2O3S |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
ethyl 5-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-13-17(15-9-5-3-6-10-15)26-19(16)21-18(23)14-22-11-7-4-8-12-22/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3,(H,21,23) |
InChI-Schlüssel |
XTWXOQBTJRUHPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12135657.png)
![ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12135661.png)
![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135662.png)

![methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate](/img/structure/B12135669.png)
![4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135677.png)

![2'-(3-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12135688.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135706.png)


![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid](/img/structure/B12135730.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12135746.png)

